- Preparation of pyrroloimidazole derivative as EGFR inhibitor for the treatment of cancer, World Intellectual Property Organization, , ,

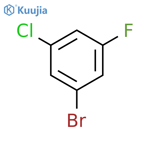

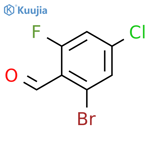

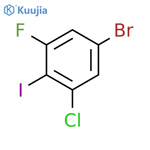

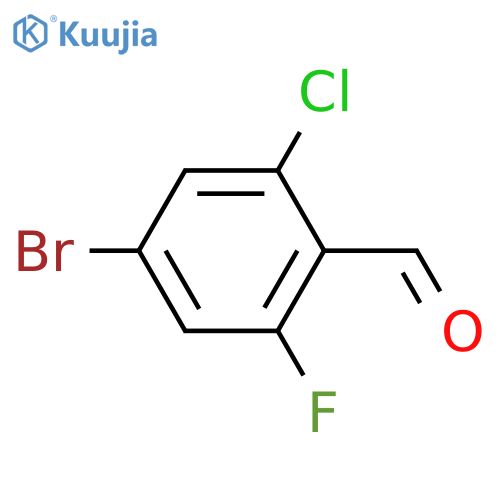

Cas no 929621-33-0 (4-Bromo-2-chloro-6-fluorobenzaldehyde)

929621-33-0 structure

Produktname:4-Bromo-2-chloro-6-fluorobenzaldehyde

CAS-Nr.:929621-33-0

MF:C7H3BrClFO

MW:237.453523874283

MDL:MFCD25460195

CID:2169803

PubChem ID:86102463

4-Bromo-2-chloro-6-fluorobenzaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-Bromo-2-chloro-6-fluoro-benzaldehyde

- 4-Bromo-2-chloro-6-fluorobenzaldehyde (ACI)

- 929621-33-0

- Benzaldehyde, 4-bromo-2-chloro-6-fluoro-

- EN300-1587426

- MFCD25460195

- SY243123

- DB-253107

- 4-?bromo-?2-?chloro-?6-?fluoro-benzaldehyde

- AS-43027

- CS-0146247

- Z1726015364

- PB48620

- 4-Bromo-2-chloro-6-fluorobenzaldehyde

- SCHEMBL19209562

- AKOS025403204

-

- MDL: MFCD25460195

- Inchi: 1S/C7H3BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H

- InChI-Schlüssel: SEDZRCPUNFGODD-UHFFFAOYSA-N

- Lächelt: O=CC1C(Cl)=CC(Br)=CC=1F

Berechnete Eigenschaften

- Genaue Masse: 235.90398g/mol

- Monoisotopenmasse: 235.90398g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 1

- Komplexität: 155

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.8

- Topologische Polaroberfläche: 17.1Ų

4-Bromo-2-chloro-6-fluorobenzaldehyde Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216887-1g |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 98% | 1g |

¥1357.00 | 2024-04-25 | |

| abcr | AB450026-5g |

4-Bromo-2-chloro-6-fluorobenzaldehyde; . |

929621-33-0 | 5g |

€608.10 | 2025-02-21 | ||

| TRC | B800298-10mg |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Alichem | A013017453-500mg |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 97% | 500mg |

$798.70 | 2023-08-31 | |

| Chemenu | CM302655-1g |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 95% | 1g |

$311 | 2022-06-09 | |

| Apollo Scientific | PC900170-250mg |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 95% | 250mg |

£82.00 | 2025-02-22 | |

| Apollo Scientific | PC900170-1g |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 95% | 1g |

£217.00 | 2025-02-22 | |

| Alichem | A013017453-1g |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 97% | 1g |

$1504.90 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1231807-1G |

4-bromo-2-chloro-6-fluoro-benzaldehyde |

929621-33-0 | 97% | 1g |

$245 | 2024-07-21 | |

| Enamine | EN300-1587426-10g |

4-bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 95% | 10g |

$1860.0 | 2023-11-13 |

4-Bromo-2-chloro-6-fluorobenzaldehyde Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 20 min, -75 °C

1.2 -75 °C; 1 h, -75 °C

1.3 Reagents: Acetic acid Solvents: Diethyl ether ; -75 °C → rt

1.2 -75 °C; 1 h, -75 °C

1.3 Reagents: Acetic acid Solvents: Diethyl ether ; -75 °C → rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; overnight, 5 °C

Referenz

- Preparation of azapeptide atazanavir analogs useful for treating HIV infections, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- Preparation of biphenyl sulfides and sulfones as insecticides, miticides and nematicides, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Sodium periodate Catalysts: Potassium osmate dihydrate Solvents: 1,4-Dioxane , Water ; 2 h, rt

Referenz

- PD-L1 antagonist compound and application, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 -78 °C; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; < -78 °C

1.2 -78 °C; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; < -78 °C

Referenz

- Preparation of quinoline/quinazoline-based compounds as rearrangement kinase inhibitors during transfection, China, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Preparation of 7-phenyl substituted 2-aminoquinazoline inhibitors of HPK1, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: Aniline-2,4-disulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 10 h, rt; 24 h, 110 °C

Referenz

- Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups, Journal of the American Chemical Society, 2018, 140(8), 2789-2792

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; rt → -70 °C; 2 h, -70 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; -70 °C → rt; 20 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; -70 °C → rt; 20 min, rt

Referenz

- Heterocyclic compound intermediate, preparation method therefor and application thereof, World Intellectual Property Organization, , ,

4-Bromo-2-chloro-6-fluorobenzaldehyde Raw materials

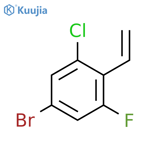

- Benzene, 5-bromo-1-chloro-2-ethenyl-3-fluoro-

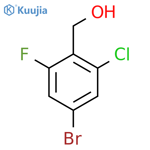

- (4-Bromo-2-chloro-6-fluorophenyl)methanol

- Methyl 4-bromo-2-chloro-6-fluorobenzoate

- 1-Bromo-3-chloro-5-fluorobenzene

- 5-Bromo-1-chloro-3-fluoro-2-iodobenzene

- 4-Bromo-2-chlorobenzaldehyde

4-Bromo-2-chloro-6-fluorobenzaldehyde Preparation Products

4-Bromo-2-chloro-6-fluorobenzaldehyde Verwandte Literatur

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

929621-33-0 (4-Bromo-2-chloro-6-fluorobenzaldehyde) Verwandte Produkte

- 1823645-19-7([1,1'-Bicyclopropyl]-2-propanol)

- 946208-71-5(2,6-difluoro-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide)

- 871323-32-9(N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)

- 861511-23-1(N-ethyl-1H-indol-2-amine)

- 328038-69-3(3-(3,4-Difluorophenyl)-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)prop-2-enenitrile)

- 391866-49-2(4,5-dimethoxy-N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-nitrobenzamide)

- 947316-47-4(methyl(3S)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propylamine hydrochloride)

- 1380303-51-4(3-Amino-6-bromo-N-methylpicolinamide)

- 1508587-55-0(1-(1-methyl-2,3-dihydro-1H-indol-5-yl)cyclopropan-1-amine)

- 2227786-42-5((1R)-2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-ol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:929621-33-0)4-Bromo-2-chloro-6-fluorobenzaldehyde

Reinheit:99%

Menge:5g

Preis ($):548.0